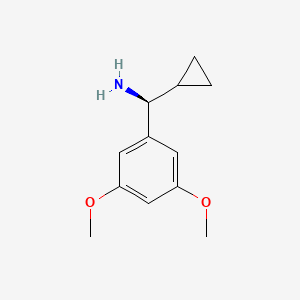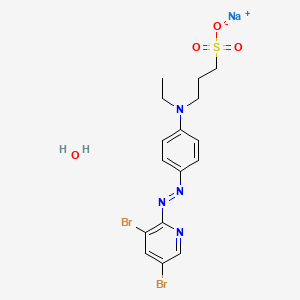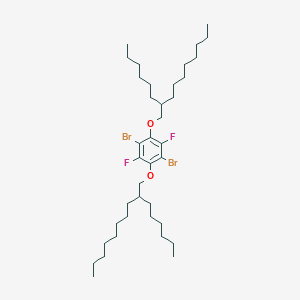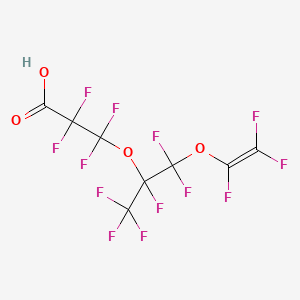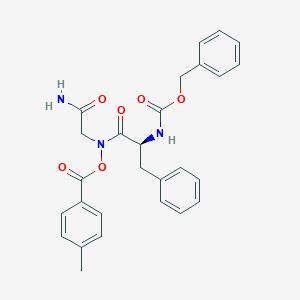![molecular formula C14H14OS B12843741 [4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12843741.png)
[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methylsulfanyl group attached to one of the phenyl rings and a methanol group attached to the other phenyl ring. The molecular formula of this compound is C14H14OS, and it has a molecular weight of 230.32 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid. This reaction is usually catalyzed by palladium and requires a base such as potassium carbonate.
Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the biphenyl compound with a methylthiol reagent in the presence of a base.
Introduction of Methanol Group: The final step involves the introduction of the methanol group through a reduction reaction. This can be achieved by reacting the biphenyl compound with a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding biphenyl derivative without the methanol group. Reducing agents such as LiAlH4 or NaBH4 are commonly used.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, Sulfones
Reduction: Biphenyl derivatives
Substitution: Various substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and medicinal chemistry.
Medicine
In medicine, [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol is investigated for its therapeutic potential. It may be used as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as an intermediate in the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol involves its interaction with specific molecular targets and pathways. The methylsulfanyl group may enhance the compound’s ability to interact with biological membranes or proteins, leading to its observed biological effects. The methanol group may also play a role in the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
[4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]acetonitrile: This compound has a similar structure but with an acetonitrile group instead of a methanol group.
4-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl: This compound has a methyl group instead of a methanol group.
Uniqueness
The presence of both the methylsulfanyl and methanol groups in [4’-(Methylsulfanyl)[1,1’-biphenyl]-4-yl]methanol makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H14OS |
|---|---|
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
[4-(4-methylsulfanylphenyl)phenyl]methanol |
InChI |
InChI=1S/C14H14OS/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9,15H,10H2,1H3 |
Clave InChI |
IMJUIJRAAQVLQP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R)-3-[(1R)-1-(3-Aminophenyl)propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12843659.png)
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
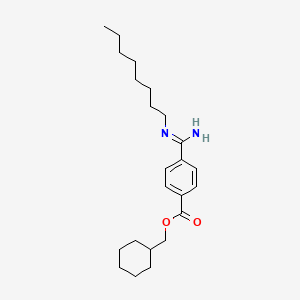
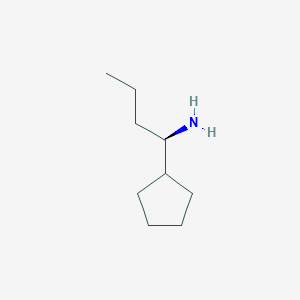
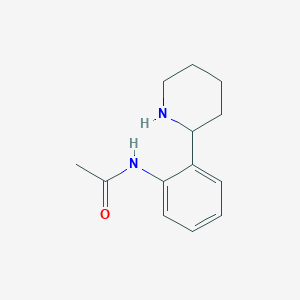
![(1S,3S)-5-Bromo-3-hydroxy-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12843690.png)
![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)

